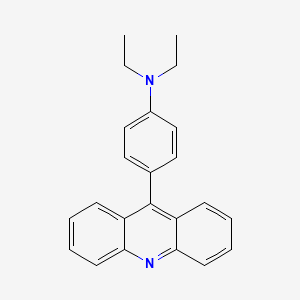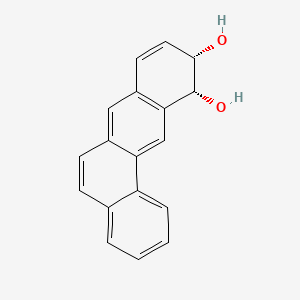
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a specific isomer of benz(a)anthracene dihydrodiol, characterized by the presence of two hydroxyl groups at the 10 and 11 positions in a cis configuration. This compound is of interest due to its potential biological activity and its role as an intermediate in the metabolic activation of polycyclic aromatic hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- typically involves the dihydroxylation of benz(a)anthracene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol can be separated and purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis and purification would apply, with considerations for scale-up and process optimization to ensure yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of benz(a)anthracene-10,11-quinone.
Reduction: Formation of benz(a)anthracene-10,11-dihydro-.
Substitution: Formation of various substituted benz(a)anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of polycyclic aromatic hydrocarbons.
Biology: Investigated for its role in the formation of DNA adducts and its potential mutagenic and carcinogenic properties.
Medicine: Studied for its potential effects on cellular processes and its role in cancer research.
Industry: Limited applications, primarily in research and development settings.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts that may lead to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can interact with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-, trans-
- Benz(a)anthracene-3,4-diol, 3,4-dihydro-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-
Uniqueness
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- is unique due to its specific cis configuration, which influences its reactivity and biological activity. The position and orientation of the hydroxyl groups play a crucial role in its interaction with enzymes and DNA, making it a valuable compound for studying the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Eigenschaften
CAS-Nummer |
58409-57-7 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(10S,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChI-Schlüssel |
QMZBNBYLXIIEFF-ZWKOTPCHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
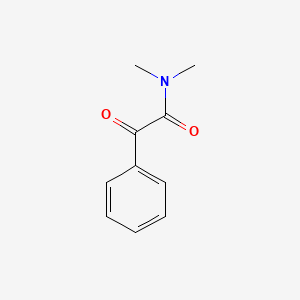
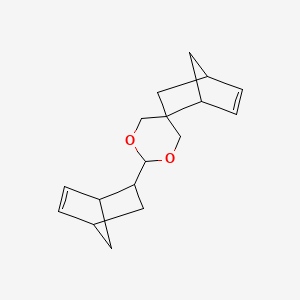
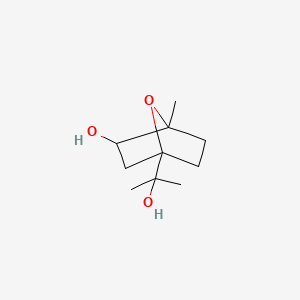

![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
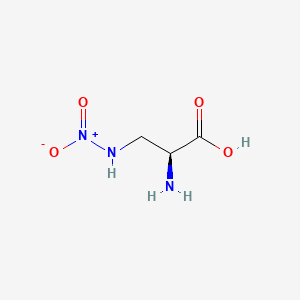


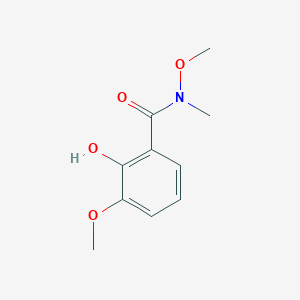
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
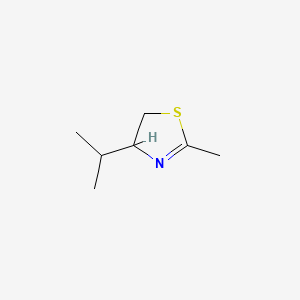
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
